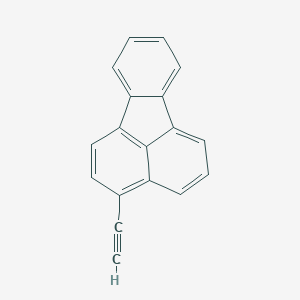

3-Ethynylfluoranthene

Description

Structure

3D Structure

Properties

CAS No. |

173066-87-0 |

|---|---|

Molecular Formula |

C18H10 |

Molecular Weight |

226.3 g/mol |

IUPAC Name |

3-ethynylfluoranthene |

InChI |

InChI=1S/C18H10/c1-2-12-10-11-17-15-7-4-3-6-14(15)16-9-5-8-13(12)18(16)17/h1,3-11H |

InChI Key |

WQEXTBZBLIGAEU-UHFFFAOYSA-N |

SMILES |

C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 |

Canonical SMILES |

C#CC1=C2C=CC=C3C2=C(C=C1)C4=CC=CC=C43 |

Synonyms |

3-ETHYNYLFLUORANTHENE |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethynylfluoranthene and Its Derivatives

Direct Synthesis of 3-Ethynylfluoranthene Precursors

The direct introduction of an ethynyl (B1212043) group onto the fluoranthene (B47539) skeleton is most commonly achieved through cross-coupling reactions, often involving a protected alkyne that is later deprotected.

The Sonogashira cross-coupling reaction is a cornerstone for the synthesis of this compound. libretexts.org This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. libretexts.orgnrochemistry.com Typically, starting materials include 3-halofluoranthenes, such as 3-iodofluoranthene (B14492789) or 3-bromofluoranthene (B87237). rsc.orgresearchgate.net The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor like bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and requires a copper(I) co-catalyst, most commonly copper(I) iodide (CuI). walisongo.ac.idmdpi.com An amine base, such as piperidine (B6355638) or triethylamine, is used as the solvent and to neutralize the hydrogen halide formed during the reaction. rsc.orgwashington.edu

The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) species, followed by transmetalation with a copper acetylide (formed from the terminal alkyne and CuI) and subsequent reductive elimination to yield the final product and regenerate the Pd(0) catalyst. nrochemistry.comnih.gov While traditional methods require copper, newer protocols have been developed that are copper-free. organic-chemistry.org The choice of palladium catalyst, ligands, and reaction conditions can be tuned to optimize yield and reactivity, especially when dealing with less reactive aryl bromides compared to the more reactive aryl iodides. organic-chemistry.orgscirp.org

Table 1: Representative Sonogashira Coupling Reaction for this compound Precursor Synthesis

| Starting Material | Alkyne Source | Catalyst System | Base/Solvent | Product | Reference |

|---|---|---|---|---|---|

| 3-Iodofluoranthene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, PPh₃ | Piperidine, THF | 3-((Trimethylsilyl)ethynyl)fluoranthene | rsc.org, researchgate.net |

To prevent undesired side reactions, such as the homocoupling of terminal alkynes (Glaser coupling), the ethynyl group is often introduced in a protected form. washington.edu Trimethylsilylacetylene (TMSA) is a widely used reagent for this purpose. rsc.orgresearchgate.net The TMS group is robust enough to withstand the Sonogashira coupling conditions but can be removed under mild conditions. thieme-connect.comgelest.com

The synthesis is therefore a two-step process:

Sonogashira Coupling: 3-Iodofluoranthene is coupled with TMSA using a palladium-copper catalyst system to yield 3-((trimethylsilyl)ethynyl)fluoranthene. rsc.orgresearchgate.netharvard.edu

Deprotection: The resulting silyl-protected fluoranthene is then treated to remove the TMS group. A common and effective method for this desilylation is reaction with a mild base like potassium carbonate (K₂CO₃) in a solvent such as methanol (B129727) (MeOH). nih.gov Other reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can also be employed for the deprotection of more sterically hindered silyl (B83357) groups. nih.gov This selective deprotection strategy yields the desired this compound, which can then be used in further reactions. rsc.orgnih.gov

Table 2: Protection and Deprotection Strategy for this compound Synthesis

| Step | Reaction | Reagents | Purpose | Reference |

|---|---|---|---|---|

| 1 | Silylation/Coupling | 3-Iodofluoranthene, Trimethylsilylacetylene, Pd/Cu catalyst | Introduction of a protected ethynyl group | rsc.org, researchgate.net |

Advanced Strategies for Derivatization via Ethynyl Linkages

The terminal alkyne of this compound is a versatile functional group that serves as a key anchor point for constructing more complex and functional molecules.

With the reactive terminal alkyne in hand, this compound can serve as a building block in subsequent Sonogashira coupling reactions. rsc.orgresearchgate.net This strategy is extensively used to create larger, extended π-conjugated systems by coupling this compound with various aryl or heteroaryl halides. researchgate.net These reactions allow for the precise installation of the fluoranthene moiety into complex molecular architectures. For example, this compound has been coupled to brominated porphyrin cores to synthesize donor-π-acceptor (D–π–A) sensitizers for use in dye-sensitized solar cells. rsc.orgresearchgate.net In this context, the fluoranthene unit acts as an effective electron donor, and the ethynyl linkage provides a rigid, conjugated bridge to the rest of the molecule, facilitating intramolecular energy transfer. rsc.org

Intramolecular [4+2] annulation, or Diels-Alder reaction, represents a powerful strategy for the assembly of polycyclic systems. nii.ac.jp In the context of ethynyl-functionalized aromatics, this method can be envisioned as a potential pathway to construct novel, complex fused-ring systems built upon the fluoranthene skeleton. This strategy would involve a precursor molecule containing both a diene and a dienophile, where the ethynylfluoranthene moiety could act as, or be attached to, the dienophile. Upon activation, typically by heat or a Lewis acid, the molecule undergoes cyclization to form a new six-membered ring. nii.ac.jp While specific examples starting from this compound are not prominently documented, the general methodology provides a synthetic route to create highly complex and sterically hindered polycyclic aromatic hydrocarbons from suitably designed precursors. nih.govnih.gov

The ethynyl group of this compound is an excellent substrate for transition metal-mediated cycloaddition reactions, which assemble cyclic compounds with high atom economy. mdpi.com Rhodium-catalyzed [2+2+2] cycloaddition is a particularly noteworthy example. nih.gov This reaction involves the cyclotrimerization of three unsaturated components, such as three alkynes, or two alkynes and an alkene, to form a six-membered ring. psu.edunih.gov

In a potential application, this compound could react with two other alkyne molecules, or with a diyne, in the presence of a rhodium catalyst (e.g., Wilkinson's catalyst) to generate highly substituted benzene (B151609) derivatives fused to or substituted with the fluoranthene core. mdpi.comnih.gov An analogous reaction, the rhodium-mediated [2+2+2] cycloaddition of 1,8-diethynylnaphthalene (B91809) with an alkyne, is a known method for constructing the fluoranthene skeleton itself. mdpi.com This demonstrates the utility of such cycloadditions for building complex aromatic systems, suggesting that this compound could be a valuable partner in these transformations to create even larger and more intricate polycyclic structures. mdpi.com

Iron-Mediated Cycloaddition and Demetallation Protocols

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) and their derivatives can be achieved through various metal-mediated cycloaddition reactions. Among these, iron-mediated protocols offer a powerful method for constructing cyclopentadienone rings, which are versatile intermediates in organic synthesis. researchgate.net The general strategy involves a [2+2+1] cycloaddition of diynes with carbon monoxide, catalyzed by an iron carbonyl complex, followed by a demetallation step to yield the desired product. researchgate.net

The reaction typically begins with the treatment of a diyne substrate with an iron source, such as pentacarbonyliron. researchgate.net This process facilitates a cycloaddition reaction that incorporates a molecule of carbon monoxide to form a stable tricarbonyl(η⁴-cyclopentadienone)iron complex. researchgate.net This iron-complexed intermediate is often stable and can be isolated.

The subsequent demetallation is a critical step that can be controlled to produce different outcomes. researchgate.net Oxidative demetallation, for instance, can liberate the free cyclopentadienone. researchgate.netiosrjournals.org Depending on the reaction conditions and the structure of the substrate, this step can sometimes be followed by isomerization or other transformations to afford the final aromatic system. researchgate.net For example, studies on various silylated terminal diynes have shown that the demetallation of the resulting tricarbonyliron-complexed cyclopentadienones can be directed to yield either the free cyclopentadienones or isomerized dienones. researchgate.net

While the direct synthesis of this compound using this specific iron-mediated method is not explicitly detailed in the reviewed literature, the general principles can be applied. A hypothetical precursor, such as a fluoranthene molecule functionalized with a tethered diyne at the appropriate positions, could undergo an iron-mediated [2+2+1] cycloaddition and subsequent aromatization sequence to construct the ethynyl-substituted ring system. The versatility of iron catalysis, which spans multiple formal oxidation states from -II to +VI, allows for its use in a wide range of transformations, including cycloadditions and subsequent functionalization steps. nih.gov

Table 1: Key Steps in Iron-Mediated Cyclopentadienone Synthesis

| Step | Description | Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Cycloaddition | Iron-mediated [2+2+1] cycloaddition of a diyne with carbon monoxide. | Diyne, Pentacarbonyliron (Fe(CO)₅) | Tricarbonyl(η⁴-cyclopentadienone)iron complex | researchgate.net |

| 2. Demetallation | Removal of the iron tricarbonyl moiety from the complex. | Oxidative conditions (e.g., ceric ammonium (B1175870) nitrate) or photolysis. | Free cyclopentadienone or isomerized dienone. | researchgate.netiosrjournals.org |

Comparative Analysis of Synthetic Routes for Ethynyl-PAH Isomers and Analogues

The synthesis of ethynyl-substituted polycyclic aromatic hydrocarbons (ethynyl-PAHs) is a significant focus of modern organic chemistry due to their applications in materials science and as precursors to larger carbon nanostructures. nih.gov Various synthetic strategies have been developed, each with distinct advantages and limitations regarding efficiency, scalability, and control over isomer formation.

Metal-mediated cycloadditions are particularly valuable for their efficacy in forming aromatic rings. nih.gov A general and scalable [2+2+n] (where n=1 or 2) cycloaddition strategy provides access to PAHs decorated with synthetically versatile alkynyl groups. nih.gov For instance, Iridium-catalyzed [2+2+2] cycloadditions of tethered diyne units have demonstrated excellent site-selectivity, allowing for the preservation of peripheral alkynyl groups while cyclization occurs at a different location. nih.gov Similarly, zirconocene-mediated [2+2+1] cycloadditions offer another pathway to functionalized PAHs. nih.govrsc.org These methods are often highly regioselective and can be used to construct a wide range of nanographenes from unfused precursors. rsc.org

The Diels-Alder, or [4+2] cycloaddition, reaction is another cornerstone in PAH synthesis due to its operational simplicity and versatility. rsc.org A modern approach marries a zirconocene-mediated [2+2+1] cycloaddition to generate a stannole-annulated PAH, which then acts as a stable diene equivalent in a subsequent [4+2] cycloaddition/aromatization cascade to extend the π-system. rsc.org

In contrast to solution-phase synthesis, gas-phase formation pathways are also relevant, particularly in astrophysical contexts. ru.nluhmreactiondynamics.org The Hydrogen Abstraction Acetylene (B1199291) Addition (HACA) mechanism is a proposed route for PAH growth at high temperatures. uhmreactiondynamics.org Experimental studies have provided evidence for the facile, isomer-selective formation of pyrene (B120774) from the reaction of the 4-phenanthrenyl radical with acetylene, suggesting that such pathways can exhibit significant control over the resulting isomer. uhmreactiondynamics.org However, identifying specific isomers can be challenging, as different ethynyl-substituted isomers often have very similar physical properties, such as ionization energies. uhmreactiondynamics.org

The choice of synthetic route significantly impacts the ability to control the formation of specific isomers. While gas-phase reactions like HACA can be surprisingly selective, solution-phase strategies based on site-selective metal-catalyzed cycloadditions often provide more predictable and programmable control over the final structure. nih.govuhmreactiondynamics.org The challenge of synthesizing specific PAH isomers is compounded by potential hydrogen migrations, which can lead to H-shifted isomers that may act as precursors to different final products. arxiv.org

Table 2: Comparative Analysis of Synthetic Routes to Ethynyl-PAHs

| Synthetic Strategy | General Description | Advantages | Disadvantages | Isomer Control | References |

|---|---|---|---|---|---|

| Iron-Mediated [2+2+1] Cycloaddition | Cycloaddition of a diyne and carbon monoxide to form a cyclopentadienone, followed by demetallation. | Use of an earth-abundant metal; provides functionalized intermediates. | Multi-step process; demetallation can require harsh conditions. | Dependent on precursor design and reaction conditions. | researchgate.netnih.gov |

| Iridium-Catalyzed [2+2+2] Cycloaddition | Trimerization of alkynes, often involving a tethered diyne and a separate alkyne. | High site-selectivity; scalable; preserves other alkyne groups. | Requires expensive precious metal catalyst. | Excellent; allows for predictable regiochemistry based on substrate design. | nih.gov |

| Zirconocene-Mediated [2+2+1] Coupling | Coupling of tethered diynes to form a zirconacyclopentadiene, which can be further functionalized. | Enables synthesis of a wide range of nanographenes; can generate reactive dienes for further steps. | Aromatization of subsequent cycloaddition products can be difficult. | Good; defined by the tether points of the starting diyne. | nih.govrsc.org |

| Diels-Alder [4+2] Cycloaddition | Reaction of a diene with a dienophile to form a six-membered ring, followed by aromatization. | High versatility and operational simplicity; well-established reaction class. | Requires access to stable, reactive dienes; aromatization can be challenging. | High; governed by the structures of the diene and dienophile. | rsc.org |

| Hydrogen Abstraction Acetylene Addition (HACA) | Gas-phase radical-mediated reaction involving sequential H-abstraction and acetylene addition. | Explains PAH formation in high-temperature environments. | Primarily for fundamental/astrochemical studies; not a typical lab synthesis method. | Can be surprisingly selective, but difficult to control and predict. | ru.nluhmreactiondynamics.org |

Applications in Advanced Materials Science

Development of Optoelectronic Materials

Research into 3-ethynylfluoranthene has largely focused on its role as an electron-donating moiety in systems designed to absorb and transfer light energy. These characteristics are particularly sought after in the development of materials for solar energy conversion and light emission technologies.

A significant application of this compound is in the construction of novel porphyrin-based photosensitizers for Dye-Sensitized Solar Cells (DSSCs). researchgate.net Porphyrins are attractive core components for DSSC dyes due to their intense absorption in the visible spectrum. rsc.org To broaden their light-harvesting capabilities, they are often functionalized with auxiliary chromophores. nih.govnycu.edu.tw

In this context, this compound has been incorporated as a primary donor tethered to the meso-position of a porphyrin ring in a series of D-π-A sensitizers, designated LG8, LG9, and LG10. researchgate.netrsc.org In these constructs, the fluoranthene (B47539) unit works in concert with the porphyrin macrocycle and various auxiliary acceptor groups to optimize the dye's photophysical and electrochemical properties for efficient solar energy conversion. rsc.org

The performance of D-π-A sensitizers is heavily dependent on the dynamics of intramolecular photoinduced energy and electron transfer. researchgate.netnih.gov In sensitizers LG8, LG9, and LG10, which feature a this compound donor, these processes have been characterized by steady-state emission studies. rsc.org

When the fluoranthene unit is predominantly excited (at λexc = 358 nm), its emission intensity is significantly quenched compared to the pristine this compound compound. rsc.org This quenching indicates a highly efficient intramolecular process where the excitation energy is transferred from the donor to the acceptor portions of the molecule. rsc.org The appearance of porphyrin emission at approximately 700 nm following excitation of the fluoranthene absorption bands provides further evidence of an efficient intramolecular excited energy transfer from the singlet state of the fluoranthene moiety to the porphyrin. rsc.org

The mechanism of energy transfer in these complex D-π-A systems involves the initial absorption of light by the this compound donor, followed by a rapid transfer of excitation energy to the porphyrin core and subsequently to an auxiliary acceptor. researchgate.netrsc.org The efficiency of this energy transfer is influenced by the nature of the auxiliary acceptor. researchgate.net

In a comparative study, the sensitizer (B1316253) LG8, which uses 2,1,3-benzothiadiazole (B189464) (BTD) as an auxiliary acceptor, demonstrated more efficient and red-shifted energy transfer between the donor and acceptors compared to sensitizers LG9 (with 2,3-diphenylquinoxaline, DPQ) and LG10 (with 2,3-di(thiophen-2-yl)quinoxaline, DTQ). researchgate.netrsc.org UV-visible absorption and fluorescence spectra of LG8 revealed a large bathochromic shift and significant quenching of the donor's emission, confirming a highly effective intramolecular energy transfer from the fluoranthene-linked porphyrin to the BTD acceptor. researchgate.net These findings underscore that careful selection of the acceptor unit is crucial for optimizing energy level alignment and facilitating efficient energy transfer within the D-π-A framework. rsc.org

The modifications to the D-π-A structure, driven by the inclusion of this compound and different acceptors, have a direct impact on the final device performance. researchgate.net The efficiency of a DSSC is linked to the rate of electron injection from the dye's excited state into the conduction band of a semiconductor, typically titanium dioxide (TiO₂). nycu.edu.tw

Density functional theory (DFT) calculations showed that the Lowest Unoccupied Molecular Orbital (LUMO) of sensitizers LG8 and LG10 was destabilized, creating a better energy match with the conduction band edge of anatase TiO₂ nanoparticles. researchgate.net This favorable alignment results in faster electron injection from the excited dye into the TiO₂. researchgate.net Consequently, the DSSCs fabricated with LG8 and LG10 exhibited the best power conversion efficiency (PCE or η) of approximately 3.0%. researchgate.net In contrast, the device using LG9 showed a lower PCE of 1.50%, highlighting the critical role that molecular design plays in device performance parameters. researchgate.net

| Sensitizer | Auxiliary Acceptor | Power Conversion Efficiency (η) |

|---|---|---|

| LG8 | 2,1,3-Benzothiadiazole (BTD) | ~3.0% |

| LG9 | 2,3-Diphenylquinoxaline (DPQ) | 1.50% |

| LG10 | 2,3-Di(thiophen-2-yl)quinoxaline (DTQ) | ~3.0% |

The fluoranthene scaffold, of which this compound is a derivative, has also been explored for applications in organic light-emitting diodes (OLEDs). researchgate.net The inherent photophysical properties of the fluoranthene core make it a candidate for developing blue fluorescent materials, which are crucial components for full-color displays and white lighting applications. researchgate.net

Research has been conducted on fluoranthene derivatives designed to function as both electron transport and light-emitting materials in OLEDs. researchgate.net Specific synthesized molecules, such as bis(4-(7,9,10-triphenylfluoranthen-8-yl)phenyl)sulfone (TPFDPSO₂) and 2,8-bis(7,9,10-triphenylfluoranthen-8-yl)dibenzo[b,d]thiophene 5,5-dioxide (TPFDBTO₂), exhibit deep blue fluorescence emission, high photoluminescence quantum yields, and good thermal stability. researchgate.net When incorporated into bilayer electroluminescent devices as the electron transport and emitting layer, these fluoranthene-based materials produced bright sky-blue emission and resulted in a five-fold improvement in external quantum efficiency (EQE) compared to their parent sulfide (B99878) compounds. researchgate.net This demonstrates the potential of the fluoranthene chemical structure as a foundational element for designing advanced materials for OLED technology. researchgate.net

Porphyrin-Based Sensitizers for Dye-Sensitized Solar Cells (DSSCs)

Role in Conjugated Polymer and Oligomer Design for Electronic Applications

The incorporation of ethynylene linkages into conjugated polymers and oligomers is a well-established strategy for tuning their electronic and optical properties. The rigid, linear nature of the ethynyl (B1212043) group can enhance π-conjugation, promote planarization of the polymer backbone, and lower the highest occupied molecular orbital (HOMO) energy levels, which can lead to improved charge carrier mobility and oxidative stability.

In principle, This compound could serve as a valuable monomer in the synthesis of such materials through polymerization techniques like Sonogashira cross-coupling reactions. The fluoranthene core is known for its electron-accepting properties and high fluorescence quantum yields, which could be imparted to a resulting polymer or oligomer. A hypothetical polymer derived from This compound might exhibit interesting charge transport characteristics and photophysical properties relevant to applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

However, a thorough review of scientific databases reveals a lack of studies that have synthesized and characterized polymers or oligomers specifically derived from This compound . Therefore, no experimental data on the electronic properties, device performance, or specific research findings related to its role in this area can be provided.

Spectroscopic Characterization Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. bioanalysis-zone.com It is used to determine the molecular weight of a compound with high accuracy and to deduce its elemental composition.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of organic compounds. nih.gov Unlike nominal mass spectrometry, HRMS measures the m/z ratio to several decimal places, providing an "exact mass". bioanalysis-zone.com This high level of precision allows for the determination of a unique elemental formula, distinguishing 3-Ethynylfluoranthene from other isomers or compounds with the same integer mass. bioanalysis-zone.comsannova.net The accurate mass data collected by HRMS instruments permits the confident identification of known and unknown compounds in a single analysis. nih.govnih.gov

For this compound (C₂₄H₁₂), the calculated exact mass would be compared to the experimentally measured value from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, to confirm its elemental composition.

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique that is particularly useful for analyzing large, non-volatile molecules, although it can also be applied to smaller organic compounds. youtube.com In this method, the sample is co-crystallized with a matrix compound that strongly absorbs laser energy. youtube.com A pulsed laser irradiates the sample, causing the matrix to vaporize and transfer charge to the analyte molecules, which are then desorbed into the gas phase as intact ions. youtube.com

These ions are commonly analyzed using a Time-of-Flight (TOF) mass analyzer. nih.gov In a TOF-MS, ions are accelerated by an electric field into a field-free drift tube. youtube.com Ions with a smaller m/z ratio travel faster and reach the detector before larger ions. youtube.comnih.gov The flight time is directly related to the m/z of the ion, allowing for mass determination. youtube.com The use of a reflectron (ion mirror) in a TOF analyzer can increase the flight path and correct for small energy differences, leading to higher resolution. youtube.comnih.gov MALDI-TOF-MS is a powerful combination for obtaining the molecular weight of compounds like this compound.

The characterization of organic compounds by mass spectrometry involves three main stages: ionization, mass analysis, and detection. bioanalysis-zone.com

Ionization: The first step is the conversion of neutral analyte molecules into gas-phase ions. The choice of ionization method is crucial. Hard ionization techniques, like electron ionization (EI), can cause extensive fragmentation, providing structural information but sometimes failing to produce a molecular ion peak. Soft ionization methods, such as MALDI or Electrospray Ionization (ESI), are gentler and typically produce an intact molecular ion or a protonated/adducted molecule, which is essential for determining the molecular weight. youtube.com

Mass Analysis: Once ionized, the molecules are sorted by the mass analyzer based on their m/z ratio. Various types of mass analyzers exist, including quadrupole, ion trap, Orbitrap, and Time-of-Flight (TOF). nih.govnih.gov High-resolution analyzers like TOF and Orbitrap are capable of providing the precise mass measurements needed for elemental composition determination. sannova.net

Detection: The separated ions are then detected, and their abundance is recorded as a function of their m/z ratio, generating a mass spectrum. The mass spectrum provides the molecular weight and, through fragmentation patterns, valuable information about the molecule's structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for probing the electronic structure of conjugated organic molecules like this compound. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. shu.ac.ukmsu.edu

The UV-Vis absorption spectrum of polycyclic aromatic hydrocarbons (PAHs) and their derivatives is characterized by several distinct absorption bands corresponding to π → π* electronic transitions. shu.ac.uk In the case of fluoranthene (B47539) and its derivatives, these bands are often classified using Platt's notation as the p-band (para-band), α-band, and β-band.

The p-band, which corresponds to the lowest energy electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) (S0 → S1), is typically found at the longest wavelengths. nih.govresearchgate.net The higher energy β-band (S0 → S2 transition) appears at shorter wavelengths and is generally more intense. nih.govresearchgate.net The absorption spectrum of a molecule is complex because the superposition of rotational and vibrational transitions on the electronic transitions results in a combination of overlapping lines, which appear as a continuous absorption band. shu.ac.uk For this compound, the introduction of the ethynyl (B1212043) group preserves the general features of the parent fluoranthene spectrum but induces notable shifts. nih.govresearchgate.net Studies on ethynyl-substituted PAHs show that these spectra exhibit bathochromic shifts and retain the vibrational fine structure characteristic of the parent aromatic system. nih.gov

The addition of an ethynyl group (-C≡CH) to the fluoranthene core at the 3-position extends the system of conjugated π-electrons. libretexts.orgutoronto.ca This extension of conjugation decreases the energy gap between the HOMO and the LUMO. utoronto.calibretexts.org According to the principles of UV-Vis spectroscopy, as the extent of conjugation increases, the wavelength of light absorbed (λmax) becomes longer, an effect known as a bathochromic or red shift. utoronto.cashimadzu.com

Research comparing the UV spectra of various ethynyl-PAHs with their unsubstituted parent compounds has systematically documented this effect. For this compound, the ethynyl substitution results in an average bathochromic shift of 5 nm for the lower-wavelength β-bands and a more significant shift of 18 nm for the higher-wavelength p-band. nih.govresearchgate.net In addition to the red shift, an amplification of the p-band relative to the β-band is also observed. nih.govresearchgate.net This consistent and predictable influence of the ethynyl substituent is so regular that the UV spectrum alone can be a powerful tool for identifying new ethynyl-PAHs. nih.gov

| Compound | Parent PAH λmax (p-band) | This compound λmax (p-band) | Bathochromic Shift (nm) |

|---|---|---|---|

| Fluoranthene | ~357 nm | ~375 nm | ~18 nm nih.govresearchgate.net |

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This technique provides information on the properties of excited electronic states. ossila.com

After a molecule like this compound absorbs a photon and is promoted to an excited singlet state (S1 or S2), it can return to the ground state (S0) by emitting a photon. This process is known as fluorescence. libretexts.org An emission spectrum is obtained by measuring the intensity of this emitted radiation as a function of wavelength, after excitation at a fixed wavelength corresponding to an absorption band. edinst.com

For fluoranthene derivatives, fluorescence typically occurs in the blue to green region of the visible spectrum. rsc.org The introduction of an ethynyl substituent, which extends the π-conjugation, is expected to cause a bathochromic shift in the emission spectrum as well, similar to the effect observed in absorption. uni-konstanz.de this compound has been utilized as a fluorescent donor in donor-π-acceptor (D-π-A) systems, where its emission is quenched due to intramolecular energy transfer to an acceptor unit. rsc.orgresearchgate.net This application confirms its fluorescent nature. The emission spectrum of the isolated molecule would be expected to show a well-defined profile, with the peak emission wavelength being longer than its longest absorption wavelength (the Stokes shift).

The photoluminescence quantum yield (ΦPL or QY) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net

There are two primary methods for determining the ΦPL of a compound in solution:

Relative Method: This is the most common approach and involves comparing the fluorescence intensity of the sample to that of a standard compound with a known quantum yield. researchgate.net The sample and standard solutions are prepared to have low absorbances (typically < 0.1) at the excitation wavelength to minimize inner filter effects. The integrated fluorescence intensities and the absorbances at the excitation wavelength are measured for both the sample and the standard. The quantum yield is then calculated using the following equation: semanticscholar.org

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

Where:

Φ is the quantum yield.

Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

η is the refractive index of the solvent.

The subscripts X and ST refer to the unknown sample and the standard, respectively. semanticscholar.org

Absolute Method: This method directly measures the quantum yield without the need for a reference standard. It typically employs an integrating sphere to collect all photons emitted from the sample over a 4π solid angle. rsc.orgresearchgate.net The measurement involves comparing the signal from the excitation source with and without the sample in the sphere, allowing for a direct calculation of the ratio of emitted to absorbed photons. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. msu.edu It is an essential tool for identifying the functional groups present in a molecule, as different bonds vibrate at characteristic frequencies. libretexts.org

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands for the alkyne and the aromatic fluoranthene core.

Alkyne Group: The most distinctive feature would be the stretching vibration of the carbon-carbon triple bond (C≡C), which appears as a weak to medium, sharp band in the 2100–2250 cm-1 region. pressbooks.pub The terminal alkyne also has a characteristic C-H stretching vibration (≡C-H) that gives rise to a strong, sharp absorption band at approximately 3300 cm-1. pressbooks.pubinstanano.com

Aromatic Fluoranthene Core: The spectrum will also contain absorptions typical of the polycyclic aromatic framework. These include aromatic C-H stretching vibrations, which appear above 3000 cm-1 (typically 3000-3100 cm-1). libretexts.org In-ring carbon-carbon (C=C) stretching vibrations of the aromatic system produce a series of bands in the 1400–1600 cm-1 region. libretexts.org The pattern of strong C-H out-of-plane (oop) bending bands in the 675–900 cm-1 region can provide information about the substitution pattern on the aromatic rings. libretexts.org For example, the parent fluoranthene shows strong bands at 747, 774, and 826 cm-1. acs.org

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) | Expected Intensity |

|---|---|---|---|

| Terminal Alkyne | ≡C-H stretch | ~3300 instanano.com | Strong, Sharp |

| Alkyne | C≡C stretch | 2100 - 2250 pressbooks.pub | Weak to Medium |

| Aromatic Ring | C-H stretch | 3000 - 3100 libretexts.org | Medium |

| Aromatic Ring | C=C stretch (in-ring) | 1400 - 1600 libretexts.org | Weak to Medium |

| Aromatic Ring | C-H out-of-plane bend | 675 - 900 libretexts.org | Strong |

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry for Redox Behavior)

The electrochemical properties of this compound, particularly its behavior as an electron donor, have been investigated through techniques such as cyclic voltammetry (CV). These studies are crucial for understanding the redox behavior of the molecule, which is fundamental for its application in materials science, such as in the development of dye-sensitized solar cells (DSSCs).

Detailed research findings on the electrochemical characteristics of this compound have been reported in the context of its incorporation into donor-π-acceptor (D-π-A) porphyrin sensitizers. rsc.org In this molecular architecture, this compound serves as the electron-donating moiety. The redox properties of these complex molecules are significantly influenced by the this compound unit.

Cyclic voltammetry has been employed to determine the ground state oxidation potentials (Eox) of these porphyrin dyes. rsc.org These measurements are typically conducted in a three-electrode cell configuration. For instance, studies have utilized a glassy carbon working electrode, a platinum wire counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode. rsc.org The supporting electrolyte is often a solution of tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) in a solvent like tetrahydrofuran (B95107) (THF). rsc.org

The cyclic voltammograms of porphyrin sensitizers containing the this compound donor exhibit oxidation waves corresponding to the removal of electrons from the molecule's highest occupied molecular orbital (HOMO). The position of these waves provides the oxidation potential. From the onset of the oxidation peak in the voltammogram, the HOMO energy level can be calculated, which is a critical parameter for assessing the feasibility of electron transfer in devices like DSSCs. rsc.org For example, in a series of porphyrin dyes (LG8, LG9, and LG10) featuring a this compound donor, the ground state oxidation potentials were found to be around 1.0 V vs. the normal hydrogen electrode (NHE). rsc.org

The following table summarizes the electrochemical data for porphyrin sensitizers incorporating a this compound donor. It is important to note that these values represent the properties of the entire D-π-A molecule and not of isolated this compound, although the this compound moiety critically influences these parameters.

Electrochemical Properties of Porphyrin Sensitizers with a this compound Donor

| Compound | Ground State Oxidation Potential (Eox vs. NHE) [V] | HOMO Energy Level [eV] |

|---|---|---|

| LG8 | 1.01 | -5.41 |

| LG9 | 1.02 | -5.42 |

Data sourced from a study on D-π-A porphyrin sensitizers in THF with 0.1 M TBAPF6 as the supporting electrolyte. rsc.org

This electrochemical characterization demonstrates the significant electron-donating capability of the this compound unit when integrated into larger π-conjugated systems, providing valuable insights for the rational design of new materials for optoelectronic applications.

Emerging Research Themes and Future Prospects

Exploration of Novel and Sustainable Synthetic Pathways for 3-Ethynylfluoranthene Derivatives

The synthesis of ethynyl-functionalized PAHs, including this compound, is crucial for their application in advanced materials. The Sonogashira cross-coupling reaction is a cornerstone method for forming the sp²-sp carbon-carbon bond between an aryl halide (like 3-bromofluoranthene) and a terminal alkyne. wikipedia.orgresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The versatility of the Sonogashira coupling has made it a widely used tool in the synthesis of conjugated materials like oligo(p-phenyleneethynylene)s, which share structural motifs with ethynyl-PAHs. researchgate.netscielo.org.mx

The general mechanism involves two interconnected catalytic cycles. In the palladium cycle, the active Pd(0) species undergoes oxidative addition with the aryl halide. Meanwhile, the copper cycle activates the terminal alkyne to form a copper(I) acetylide. wikipedia.org Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final ethynyl-substituted product and regenerates the Pd(0) catalyst. wikipedia.org

| Component | Typical Reagent/Catalyst | Function |

| Aryl Halide | 3-Bromofluoranthene (B87237) or 3-Iodofluoranthene (B14492789) | Aromatic substrate |

| Alkyne | Trimethylsilylacetylene (followed by deprotection) | Source of the ethynyl (B1212043) group |

| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Primary cross-coupling catalyst |

| Copper Co-catalyst | Copper(I) iodide (CuI) | Activates the alkyne, increases reaction rate |

| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Neutralizes HX byproduct, acts as solvent |

Future research is increasingly focused on developing more sustainable synthetic routes. This includes the design of copper-free Sonogashira protocols to mitigate concerns about residual copper contamination in electronic materials and the use of more environmentally benign solvents like water. researchgate.net Furthermore, exploring alternative coupling strategies, such as Diels-Alder reactions of conjugated diynes or direct C-H activation/alkynylation, represents a frontier in PAH synthesis that could offer more step-economical and atom-efficient pathways to this compound and its derivatives. rsc.org

Rational Design and Synthesis of Next-Generation Optoelectronic and Energy Conversion Materials

The unique electronic and photophysical properties of PAHs make them highly attractive building blocks for organic electronics. nih.govuky.edu Functionalization of the core PAH structure is a key strategy for tuning these properties to meet the specific demands of devices like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. rsc.org The introduction of an ethynyl group, as in this compound, extends the π-conjugated system, which typically leads to red-shifted absorption and emission spectra. acs.org

Research has specifically identified ethynylfluoranthene as a promising donor unit in molecules designed for energy conversion applications. In one study, a molecule incorporating ethynylfluoranthene as the donor and 2,1,3-benzothiadiazole (B189464) as an acceptor demonstrated efficient intramolecular energy transfer, a critical process for enhancing power conversion efficiency in solar devices. researchgate.net The rigid structure of the fluoranthene (B47539) core, combined with the linear, conjugated linkage provided by the ethynyl group, facilitates effective electronic communication between molecular components. researchgate.net

The development of next-generation materials relies on the regiocontrolled synthesis of functionalized PAHs to establish clear structure-property relationships. nih.gov this compound serves as a versatile platform; the terminal alkyne can be used in subsequent coupling reactions (e.g., another Sonogashira coupling) to construct precisely defined linear oligomers, polymers, or complex molecular architectures with tailored electronic and optical properties for high-performance organic electronic devices. uky.eduresearchgate.net

Integration of Advanced Computational Modeling for Predictive Materials Science and Structure-Property Relationships

Advanced computational modeling has become an indispensable tool in materials science, enabling researchers to predict the behavior of molecules and design new materials with desired characteristics before undertaking costly and time-consuming laboratory synthesis. nih.gov For PAHs like this compound, quantum chemical methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are particularly powerful. cam.ac.ukmdpi.com

These computational techniques are used to calculate fundamental electronic properties that govern the performance of optoelectronic materials. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a good approximation of the optical band gap and determines the absorption and emission wavelengths of the material. cam.ac.uk DFT calculations allow for the systematic investigation of how structural modifications—such as extending conjugation with an ethynyl group or adding other substituents—affect these energy levels. researchgate.net

TD-DFT calculations are further used to simulate the electronic absorption spectra of PAHs, which can be compared with experimental data. mdpi.com This predictive capability is crucial for the rational design of new molecules. For instance, by modeling a series of virtual this compound derivatives with different functional groups, researchers can screen for candidates with optimal absorption profiles for solar cell applications or specific emission colors for OLEDs. This in silico approach accelerates the discovery of novel materials and provides deep insights into the underlying structure-property relationships. mdpi.com

| Computational Method | Predicted Property | Relevance to Materials Science |

| Density Functional Theory (DFT) | Ground-state geometry, HOMO/LUMO energies | Predicts molecular stability and electronic band structure |

| Time-Dependent DFT (TD-DFT) | Electronic excited states, UV-Vis absorption spectra | Predicts color and light-harvesting capability |

| Molecular Dynamics (MD) | Bulk morphology, molecular packing | Simulates thin-film formation and charge transport pathways |

Development of this compound-Based Supramolecular Architectures and Nanomaterials

Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions. Molecules like this compound are excellent candidates for use as "tectons," or building blocks, in the construction of such architectures. The large, planar aromatic surface of the fluoranthene core is predisposed to engage in π–π stacking interactions, a key driving force for self-assembly. researchgate.net This can lead to the formation of ordered one-dimensional stacks or columns, which are of great interest for creating pathways for charge transport in organic electronic materials.

The ethynyl group adds another dimension of functionality. While it can influence packing through weak hydrogen bonding or dipole interactions, its primary role in this context is as a reactive handle for covalent synthesis. The alkyne is a versatile functional group that can participate in a wide range of reactions, such as "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) or further cross-coupling reactions. mdpi.com This allows this compound to be covalently incorporated into larger, well-defined nanostructures like metal-organic frameworks (MOFs), covalent organic frameworks (COFs), or dendrimers. researchgate.net

By combining the self-assembly properties of the PAH core with the covalent chemistry of the ethynyl group, researchers can envision creating hierarchical materials. For example, this compound could first be used to synthesize a larger, shape-persistent macrocycle, which would then self-assemble through π–π stacking to form highly ordered nanotubes or vesicles. globethesis.com The development of such complex, functional nanomaterials based on this compound holds promise for applications in sensing, catalysis, and nanoelectronics.

Contributions to the Understanding of Molecular Mass Growth Processes in Astrochemistry and Carbon-Rich Material Formation

Polycyclic aromatic hydrocarbons are believed to be widespread in the interstellar medium (ISM), playing a major role in the carbon chemistry of the universe. nih.govaanda.org The detection of PAHs like pyrene (B120774) and fluoranthene in meteorites suggests an interstellar origin, likely in the carbon-rich envelopes of evolved stars. uhmreactiondynamics.org A critical question in astrochemistry is how these molecules form and grow to larger sizes under the low-temperature, low-density conditions of space. aanda.org

Ethynyl-substituted PAHs, such as this compound, are considered key intermediates in the "bottom-up" growth of these cosmic carbon structures. researchgate.net One of the leading proposed mechanisms for PAH growth is the Hydrogen Abstraction/C₂H₂ Addition (HACA) mechanism, also known as the Frenklach mechanism. acs.orgresearchgate.net In this process, a hydrogen atom is stripped from the edge of a PAH, creating a radical site. This radical can then react with acetylene (B1199291) (C₂H₂), which is abundant in carbon-rich environments. A subsequent series of cyclization and dehydrogenation reactions leads to the addition of a new aromatic ring. researchgate.net The ethynyl group (–C≡CH) is structurally similar to acetylene and its presence on a PAH ring could represent a key step in these growth pathways. arxiv.org

Furthermore, reactions involving the ethynyl radical (C₂H) are thought to be crucial for synthesizing the first aromatic rings in cold molecular clouds. uhmreactiondynamics.org Spectroscopic studies of ethynyl-substituted PAHs are important as these molecules are candidates for the carriers of the Diffuse Interstellar Bands (DIBs), a set of long-unidentified absorption features observed in the spectra of distant stars. arxiv.org The addition of an ethynyl group significantly shifts the electronic transitions of a PAH, and the collective spectra of a population of such molecules could account for some of these astronomical observations. researchgate.netarxiv.org Studying this compound and its isomers provides fundamental data for astrochemical models that aim to unravel the complex network of reactions leading to the formation of large carbon molecules, interstellar grains, and soot in the universe. nih.gov

Q & A

Q. How do researchers evaluate the environmental toxicity of this compound?

- Methodological Answer :

- Ames Test : Assess mutagenicity using Salmonella typhimurium strains.

- Daphnia magna Assays : Measure acute toxicity (LC₅₀) in aquatic environments.

- QSAR Modeling : Predict bioaccumulation potential using logP and molecular weight parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.